2-Amino-4-phenoxy-6-methylpyrimidine
Overview
Description
2-Amino-4-phenoxy-6-methylpyrimidine is a heterocyclic aromatic organic compound It belongs to the class of pyrimidines, which are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-phenoxy-6-methylpyrimidine typically involves the reaction of 2-amino-4-chloro-6-methylpyrimidine with phenol. The reaction is carried out in the presence of a base, such as potassium hydroxide, and water as the solvent. The mixture is heated to 165°C for a short duration, often using microwave irradiation to enhance the reaction rate. The product is then isolated by filtration and dried to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-phenoxy-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The amino group at position 2 and the phenoxy group at position 4 can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Bases: Potassium hydroxide, sodium hydroxide
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidines, while oxidation reactions can produce pyrimidine N-oxides.
Scientific Research Applications
2-Amino-4-phenoxy-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Agriculture: The compound and its derivatives have been studied for their potential use as herbicides and plant growth regulators.
Material Science: It can be used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-phenoxy-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways involved can vary, but the compound’s ability to form hydrogen bonds and participate in π-π interactions often plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chloro-6-methylpyrimidine
- 2-Amino-4-methoxy-6-methylpyrimidine
- 2-Amino-4,6-dimethylpyrimidine
Uniqueness
2-Amino-4-phenoxy-6-methylpyrimidine is unique due to the presence of the phenoxy group at position 4, which imparts distinct electronic and steric properties. This modification can enhance the compound’s reactivity and interaction with biological targets compared to other similar pyrimidines .
Properties
IUPAC Name |
4-methyl-6-phenoxypyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-7-10(14-11(12)13-8)15-9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGJCRCNLPQRRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350356 | |
Record name | 2-Amino-4-phenoxy-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22370-25-8 | |
Record name | 4-Methyl-6-phenoxy-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22370-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-phenoxy-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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